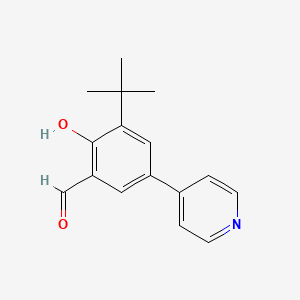

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Description

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJYBELQAHABAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, a valuable substituted salicylaldehyde derivative with potential applications in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the ortho-formylation of 2-(tert-butyl)phenol, followed by a regioselective bromination to yield the key intermediate, 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the 4-pyridyl moiety. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines methods for purification and characterization, designed to be directly applicable in a laboratory setting.

Introduction and Strategic Overview

Substituted salicylaldehydes are a critical class of organic compounds, serving as versatile precursors in the synthesis of Schiff bases, ligands for catalysis, and biologically active molecules. The title compound, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, incorporates three key functionalities: a sterically demanding tert-butyl group, a chelating salicylaldehyde core, and a nitrogen-containing pyridyl heterocycle. This unique combination of features makes it an attractive target for applications in areas such as the development of novel metal complexes and as a building block in drug discovery programs.

The synthetic strategy detailed herein is designed for efficiency and control, proceeding through a logical sequence of functional group introductions on a commercially available starting material. The overall transformation is depicted below:

Caption: Overall two-step synthetic pathway.

This guide will first address the synthesis of the key bromo-aldehyde intermediate and then detail the final cross-coupling step.

Synthesis of Key Intermediate: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

The preparation of this intermediate is achieved in two sequential reactions starting from 2-(tert-butyl)phenol: ortho-formylation followed by regioselective bromination.

Step 1a: Ortho-Formylation via the Duff Reaction

The Duff reaction is a classic method for the formylation of activated aromatic rings, such as phenols, using hexamethylenetetramine (HMTA) in an acidic medium.[1] The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of the phenol directs the incoming electrophile predominantly to the ortho position, a selectivity enhanced by potential hydrogen bonding interactions. The bulky tert-butyl group at the 2-position further ensures that formylation occurs exclusively at the 6-position (which becomes the 3-position of the resulting benzaldehyde).

Mechanism Insight: HMTA in acid generates an electrophilic iminium ion species. The electron-rich phenol attacks this electrophile. Subsequent hydrolysis of the resulting Schiff base intermediate during the acidic workup yields the aldehyde.

Step 1b: Regioselective Bromination

With the aldehyde and hydroxyl groups present, the aromatic ring remains highly activated. The directing effects of the hydroxyl (ortho, para-directing) and the tert-butyl group reinforce the introduction of an electrophile at the position para to the hydroxyl group. N-Bromosuccinimide (NBS) is selected as the brominating agent.[2][3] It provides a low, steady concentration of electrophilic bromine, which allows for controlled, regioselective bromination of the activated ring without significant side reactions.[4]

Causality of Reagent Choice: Using elemental bromine (Br₂) could lead to over-bromination or oxidation. NBS is a milder, solid reagent that is easier to handle and often provides higher selectivity for the desired monobrominated product on highly activated substrates.[2]

Experimental Protocol: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |

| 2-(tert-Butyl)phenol | C₁₀H₁₄O | 150.22 | 1.0 | (e.g., 15.0 g) |

| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 2.0 | (e.g., 28.0 g) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | (e.g., 150 mL) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | (for workup) |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | (e.g., 18.7 g) |

| Acetonitrile | CH₃CN | 41.05 | - | (e.g., 200 mL) |

Step-by-Step Procedure:

-

Formylation: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(tert-butyl)phenol (1.0 eq) and hexamethylenetetramine (2.0 eq).

-

Add glacial acetic acid (10 volumes relative to the phenol) to the flask.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

-

After completion, cool the mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 300 mL of 2M HCl solution with stirring.

-

Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(tert-butyl)-2-hydroxybenzaldehyde, which can be used directly in the next step.

-

Bromination: Dissolve the crude aldehyde from the previous step in acetonitrile (approx. 13 volumes).

-

To this solution, add N-Bromosuccinimide (1.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 400 mL of cold water.

-

A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with cold water (2 x 50 mL).

-

Recrystallize the crude solid from an ethanol/water mixture to afford 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde as a pure crystalline solid.

Suzuki-Miyaura Cross-Coupling Reaction

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[5] This powerful carbon-carbon bond-forming reaction is ideal for coupling the aryl bromide intermediate with 4-pyridylboronic acid.[6]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (which is activated by a base) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Selection of Conditions:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent, air-stable precatalyst that is effective for coupling with heteroaryl boronic acids.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water is often used to ensure solubility of both the organic and inorganic reagents.

Experimental Protocol: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |

| 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | C₁₁H₁₃BrO₂ | 257.12 | 1.0 | (e.g., 2.57 g) |

| 4-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | 1.2 | (e.g., 1.48 g) |

| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.03 (3 mol%) | (e.g., 220 mg) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | (e.g., 3.45 g) |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | - | (e.g., 80 mL) |

| Water (degassed) | H₂O | 18.02 | - | (e.g., 20 mL) |

Step-by-Step Procedure:

-

To a 250 mL Schlenk flask, add 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (1.0 eq), 4-pyridylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.5 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,2-dimethoxyethane (DME) (80 mL) and degassed water (20 mL) via cannula or syringe.

-

Heat the reaction mixture to 85 °C with vigorous stirring under the inert atmosphere for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

-

Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde.

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from starting material to final purified product.

Caption: High-level experimental workflow diagram.

Characterization of Products

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Intermediate: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

-

Appearance: Pale yellow crystalline solid.

-

Molecular Formula: C₁₁H₁₃BrO₂

-

Molecular Weight: 257.12 g/mol

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~11.5 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), ~7.6 (d, J=2.5 Hz, 1H, Ar-H), ~7.5 (d, J=2.5 Hz, 1H, Ar-H), ~1.4 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~196.0, ~159.0, ~139.0, ~138.0, ~125.0, ~120.0, ~110.0, ~35.0, ~29.0 (3C).

-

IR (KBr, cm⁻¹): ~3200-3000 (br, O-H), ~2960 (C-H), ~1650 (C=O, aldehyde), ~1580, ~1470 (C=C, aromatic).

Final Product: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

-

Appearance: Off-white to yellow solid.

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~11.6 (s, 1H, -OH), ~9.9 (s, 1H, -CHO), ~8.6 (d, J=6.0 Hz, 2H, Py-H), ~7.8 (d, J=2.4 Hz, 1H, Ar-H), ~7.7 (d, J=2.4 Hz, 1H, Ar-H), ~7.4 (d, J=6.0 Hz, 2H, Py-H), ~1.45 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~196.5, ~160.0, ~150.0 (2C), ~145.0, ~138.0, ~135.0, ~130.0, ~125.0, ~122.0, ~121.0 (2C), ~35.5, ~29.2 (3C).

-

HRMS (ESI): m/z calculated for C₁₆H₁₈NO₂⁺ [M+H]⁺, found [value ± 5 ppm].

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

-

2-(tert-Butyl)phenol: Corrosive and toxic. Avoid inhalation and contact with skin.

-

Hexamethylenetetramine: May cause skin and respiratory irritation.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care and avoid inhalation of dust.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere where possible.

-

Solvents: Acetic acid is corrosive. DME, acetonitrile, and ethyl acetate are flammable. Handle away from ignition sources.

Conclusion

This guide has outlined a comprehensive and rational synthetic pathway for 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. By employing a sequence of a Duff formylation, regioselective bromination with NBS, and a final Suzuki-Miyaura cross-coupling, the target molecule can be accessed efficiently from commercially available starting materials. The detailed protocols and mechanistic insights provided are intended to empower researchers to successfully synthesize this and related compounds for further investigation in their respective fields.

References

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]

-

PubChem (n.d.). 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheminform Abstract (2010). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. ChemInform, 30(24). [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Master Organic Chemistry (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ChemHelp ASAP (2021). Electrophilic Aromatic Bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in water. Chemical Society Reviews, 43(1), 412-443. [Link]

-

PubChem (n.d.). 2-tert-Butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ali, U., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3583. [Link]

-

Wikipedia (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Zhang, P., et al. (2017). Copper(II)-Catalyzed Aerobic Oxidative C–H/C–H Cross-Coupling of Phenols and Aldehydes: A Facile Access to 2-Acylphenols. Organic Letters, 19(5), 1140-1143. [Link]

-

PubChem (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Good Scents Company (n.d.). 2-tert-butyl phenol. Retrieved from [Link]

-

Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

Sources

An In-depth Technical Guide to 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, a complex multifunctional organic compound. While direct experimental data for this specific molecule is limited in published literature, this document constructs a robust scientific profile by drawing upon established synthetic methodologies and analyzing data from structurally analogous compounds. We present a proposed synthetic pathway, predict key physicochemical properties, and explore potential applications in fields such as coordination chemistry, materials science, and drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this novel salicylaldehyde derivative.

Introduction and Molecular Overview

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde (C₁₆H₁₇NO₂) is a heteroaromatic compound featuring a salicylaldehyde core functionalized with a sterically demanding tert-butyl group and a nitrogen-containing pyridyl moiety. The strategic placement of these groups suggests a molecule with unique electronic and steric properties.

-

The salicylaldehyde group, with its ortho-hydroxyl and aldehyde functionalities, is a classic bidentate ligand capable of forming stable complexes with a wide range of metal ions. The intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen is a key feature influencing its conformation and reactivity.

-

The tert-butyl group at the 3-position provides significant steric hindrance, which can influence the coordination geometry of metal complexes and potentially enhance the solubility of the compound and its derivatives in organic solvents.

-

The 4-pyridyl substituent at the 5-position introduces a basic nitrogen atom, offering an additional coordination site for metal centers or a point for hydrogen bonding interactions. This opens the possibility of forming polynuclear complexes or supramolecular assemblies.

The combination of these functional groups in a single molecule makes it a highly attractive target for applications in catalysis, luminescent materials, and as a versatile building block for more complex molecular architectures.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde can be envisioned through a multi-step process, leveraging well-established organic transformations. The key steps would involve the regioselective functionalization of a commercially available phenol, followed by a palladium-catalyzed cross-coupling reaction to introduce the pyridyl group.

Overall Synthetic Workflow

The proposed synthesis commences with 4-tert-butylphenol and proceeds through bromination, formylation, and finally, a Suzuki cross-coupling reaction.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-tert-butylphenol

The initial step involves the selective ortho-bromination of 4-tert-butylphenol. The bulky tert-butyl group directs the incoming electrophile (bromine) to the ortho position.

-

Methodology: To a solution of 4-tert-butylphenol in a suitable solvent such as acetic acid or a chlorinated solvent, slowly add one equivalent of bromine (Br₂) at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The product can then be isolated by aqueous workup and purification via column chromatography or recrystallization.

Step 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

This step introduces the aldehyde functionality ortho to the hydroxyl group via the Duff reaction.[1][2]

-

Methodology: 2-Bromo-4-tert-butylphenol is heated with hexamethylenetetramine (HMTA) in an acidic medium such as glycerol/boric acid or trifluoroacetic acid.[1] The reaction proceeds through the formation of an iminium intermediate, which upon acidic hydrolysis, yields the desired salicylaldehyde. A modified Reimer-Tiemann reaction could also be considered as an alternative.[3] The crude product is then purified to yield 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Step 3: Suzuki Cross-Coupling to Yield 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

The final step is a palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] This approach is analogous to the synthesis of similar heteroaryl-substituted salicylaldehydes.[6]

-

Methodology:

-

To a reaction vessel, add 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, 1.1 equivalents of 4-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

-

A solvent system such as a mixture of toluene, ethanol, and water is added.

-

The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The final product, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, is purified by column chromatography on silica gel.

-

Physicochemical Properties

While experimental data is not available, the properties of the target molecule can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference Compound |

| Molecular Formula | C₁₆H₁₇NO₂ | Based on structure.[7] |

| Molecular Weight | ~269.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow or off-white solid | Salicylaldehyde derivatives are often colored solids.[6] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Aromatic aldehydes are typically crystalline. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetone). | Presence of bulky alkyl and aromatic groups. |

| Intramolecular H-Bonding | Strong O-H···O=C hydrogen bond. | Characteristic of salicylaldehydes, leading to conformational rigidity.[3][6] |

| ¹H NMR Spectroscopy | - Aldehyde proton (CHO): ~9.9-10.0 ppm (singlet)- Hydroxyl proton (OH): ~11.5-12.0 ppm (broad singlet)- Aromatic protons: Doublets in the ~7.5-8.5 ppm region.- tert-Butyl protons: Singlet at ~1.3-1.4 ppm. | Based on spectra of similar substituted salicylaldehydes.[6] |

| ¹³C NMR Spectroscopy | - Aldehyde carbon: ~190-195 ppm- Phenolic carbon (C-OH): ~160-165 ppm- Other aromatic carbons: ~115-150 ppm- tert-Butyl carbons: ~30-35 ppm | General chemical shift ranges for these functional groups. |

| Infrared (IR) Spectroscopy | - O-H stretch: Broad band ~2800-3200 cm⁻¹ (due to H-bonding)- C=O stretch (aldehyde): ~1650-1670 cm⁻¹- C=C/C=N stretches (aromatic/pyridyl): ~1500-1600 cm⁻¹ | Characteristic frequencies for functional groups in a conjugated system. |

Potential Applications

The unique structural features of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde make it a promising candidate for several advanced applications.

Coordination Chemistry and Catalysis

The salicylaldehyde moiety is a well-established "privileged ligand" scaffold. The introduction of the pyridyl group allows for the formation of bimetallic or polymetallic complexes. These complexes could find applications as:

-

Homogeneous Catalysts: The metal centers could catalyze a variety of organic transformations, with the ligand framework influencing selectivity and activity.

-

Luminescent Materials: Lanthanide complexes of salicylaldehyde derivatives are known to exhibit interesting photoluminescent properties.[6] The pyridyl group could further modulate these properties.

Supramolecular Chemistry and Crystal Engineering

The ability of the pyridyl nitrogen to participate in hydrogen bonding or coordination allows for the design of intricate supramolecular assemblies. This could lead to the development of:

-

Metal-Organic Frameworks (MOFs): The compound could serve as a functionalized organic linker for the construction of porous materials with potential applications in gas storage or separation.

-

Liquid Crystals: The rigid, anisotropic structure of Schiff base derivatives of this compound could lead to mesogenic properties.

Drug Discovery and Bio-inorganic Chemistry

Schiff bases derived from salicylaldehydes are known to exhibit a wide range of biological activities. Condensation of the aldehyde with various amines could generate a library of compounds for screening as:

-

Antimicrobial or Anticancer Agents: The resulting Schiff base complexes with transition metals are often investigated for their therapeutic potential.

-

Fluorescent Probes: The intrinsic fluorescence of the scaffold could be exploited to develop sensors for biologically relevant metal ions.

Conclusion

3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde represents a scientifically intriguing synthetic target with considerable potential. This guide has outlined a logical and feasible synthetic route based on established chemical reactions. The predicted physicochemical properties, derived from structurally related molecules, provide a solid foundation for its future characterization. The diverse potential applications, spanning from materials science to medicinal chemistry, underscore the value of this compound as a versatile building block. It is our hope that this technical guide will stimulate further research into the synthesis, properties, and applications of this novel and promising molecule.

References

-

PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]

-

ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

- Google Patents. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

-

PubChem. 3-(tert-Butyl)-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Qiu, Z.-W., & Liang, H. (2010). 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2218. [Link]

-

Learn CBSE. NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]

-

PubChem. 3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. National Institute of Standards and Technology. [Link]

-

Al-Masoudi, N. A., Al-Salihi, N. I., & Abbas, A. K. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]

-

Thompson, A. S., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 60(9), 2854-2861. [Link]

-

Name Reactions in Organic Synthesis. Duff Reaction. [Link]

-

Grokipedia. Duff reaction. [Link]

-

Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]

-

Borah, A. J., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(15), 10567-10576. [Link]

-

Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

Sources

- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(tert-Butyl)-2-hydroxy-5-(pyridin-4-yl)benzaldehyde | 342037-22-3 [sigmaaldrich.com]

literature review of substituted hydroxybenzaldehydes

<Substituted Hydroxybenzaldehydes: A Technical Guide to Synthesis, Properties, and Applications

Substituted hydroxybenzaldehydes are a pivotal class of organic compounds, forming the foundational backbone for a vast array of molecules in medicinal chemistry, materials science, and industrial synthesis. Characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group, along with other substituents, their unique electronic and steric properties dictate their reactivity and utility. This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, and diverse applications of these versatile molecules, offering both theoretical understanding and practical insights for researchers and professionals in drug development and chemical sciences. We will delve into the causality behind synthetic choices and provide validated protocols, bridging the gap between theoretical knowledge and laboratory application.

Nomenclature and Classification

The systematic nomenclature of substituted hydroxybenzaldehydes follows IUPAC guidelines, with the aldehyde group typically defining the primary carbon (C1) of the benzene ring. The position of the hydroxyl group relative to the aldehyde dictates the base name:

-

2-Hydroxybenzaldehyde (Salicylaldehyde): The hydroxyl group is ortho to the aldehyde.

-

3-Hydroxybenzaldehyde: The hydroxyl group is meta to the aldehyde.

-

4-Hydroxybenzaldehyde: The hydroxyl group is para to the aldehyde.

Additional substituents are named and numbered accordingly. For instance, 4-hydroxy-3-methoxybenzaldehyde is the systematic name for the well-known compound, vanillin. The interplay between these functional groups, governed by their positions and the electronic nature of other substituents, is fundamental to the chemistry of these compounds.

Caption: Simplified workflow of the Reimer-Tiemann reaction.

The Vilsmeier-Haack Reaction

This method is particularly effective for formylating electron-rich aromatic compounds, including phenols and their ethers. [1]It utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). [2]

-

Mechanism Insight: The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from DMF and POCl₃. [2][3]This iminium ion is a potent electrophile that attacks the activated aromatic ring. The resulting intermediate is then hydrolyzed during workup to yield the final aldehyde. [3]* Causality of Application: The Vilsmeier-Haack reaction is generally milder than the Reimer-Tiemann reaction and is highly effective for substrates that are sensitive to the harsh basic conditions of the latter. It is a go-to method for synthesizing a wide range of substituted benzaldehydes from corresponding phenols or anisoles. [1]

The Duff Reaction

The Duff reaction offers another route to ortho-hydroxybenzaldehydes, using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic or trifluoroacetic acid. [4][5]

-

Mechanism Insight: The reaction is believed to proceed through aminomethylation of the phenol, followed by the formation of a Schiff base (imine). [4]This imine is then hydrolyzed to the aldehyde.

-

Causality of Selectivity: The reaction exhibits strong ortho-selectivity, which is a key advantage. [5]However, a known drawback of the traditional Duff reaction is its often low yields. [6]Recent modifications, such as using mechanochemical solid-phase routes, have been developed to improve yields and sustainability by avoiding toxic solvents. [7]

Physicochemical Properties and Reactivity

The properties of substituted hydroxybenzaldehydes are a direct consequence of the electronic interplay between the hydroxyl, aldehyde, and other substituent groups.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of these compounds.

| Technique | Characteristic Feature | Typical Range/Value |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, ~9-10 ppm [8][9] |

| Aromatic Protons | Multiplets, ~6-8 ppm [8] | |

| Phenolic Proton (-OH) | Broad singlet, ~4-5 ppm (can be higher) [8] | |

| ¹³C NMR | Aldehyde Carbon (C=O) | ~190-200 ppm [8] |

| Aromatic Carbons | ~110-160 ppm [8] | |

| IR Spectroscopy | O-H Stretch (phenolic) | Broad band, ~3200-3600 cm⁻¹ [8] |

| C=O Stretch (aldehyde) | Strong peak, ~1680-1700 cm⁻¹ [8] | |

| C=C Stretch (aromatic) | Peaks, ~1400-1600 cm⁻¹ [8] |

Table 1: General Spectroscopic Data for Hydroxybenzaldehydes.[8][9]

Chemical Reactivity

Substituted hydroxybenzaldehydes possess three main sites of reactivity: the aldehyde group, the hydroxyl group, and the aromatic ring.

-

Aldehyde Group: Undergoes typical aldehyde reactions such as nucleophilic addition, oxidation to a carboxylic acid, and reduction to a benzyl alcohol. [8]A particularly important reaction is condensation with primary amines to form Schiff bases (imines). [8][10]* Hydroxyl Group: Exhibits typical phenolic reactivity, including etherification and esterification. [8]Its acidity (pKa) is influenced by other ring substituents. For 4-hydroxybenzaldehyde, the pKa is approximately 7.61. [11]* Aromatic Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution primarily to the ortho and para positions. [8]

Key Applications in Research and Development

The unique bifunctional nature of substituted hydroxybenzaldehydes makes them invaluable precursors in various fields.

Medicinal Chemistry and Drug Development

These compounds are critical starting materials for a multitude of pharmaceuticals.

-

Precursors to Active Pharmaceutical Ingredients (APIs): 4-Hydroxybenzaldehyde is a key intermediate in the synthesis of certain antibiotics and antihypertensive agents. [8]For example, it is a precursor to 4-hydroxyphenylglycine, which is used in the manufacture of some penicillins. [11]It has also been investigated for its potential anti-tumor properties. [12]* Schiff Base Ligands: The condensation of hydroxybenzaldehydes with amines yields Schiff bases, a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [10][13][14]The imine group (-C=N-) and the hydroxyl group can chelate with metal ions, and these metal complexes often show enhanced biological activity compared to the free ligand. [10][15]

Caption: General synthesis of a Schiff base.

Materials Science and Analytical Chemistry

-

Polymer Synthesis: As precursors to phenolic resins, hydroxybenzaldehydes are used in the formulation of coatings, adhesives, and composite materials, contributing to enhanced thermal and mechanical properties. [8]* Analytical Reagents: Their ability to form colored Schiff bases with amines makes them useful as derivatizing agents in analytical chemistry for the detection and quantification of amino-containing compounds, such as certain drugs. [8]

Detailed Experimental Protocol: Synthesis of a Schiff Base

This protocol details a self-validating system for the synthesis of a Schiff base from 4-hydroxybenzaldehyde and L-glycine, a common experimental procedure.

Objective: To synthesize (E)-2-(4-hydroxybenzylideneamino)acetic acid.

Materials:

-

L-glycine (2.5 g)

-

Potassium hydroxide (1.85 g)

-

4-hydroxybenzaldehyde (4.05 g)

-

Methanol (50 mL)

-

Standard laboratory glassware

-

Stir plate and magnetic stir bar

-

Filtration apparatus

Procedure:

-

Solution A Preparation: In a 100 mL beaker, dissolve 2.5 g of L-glycine and 1.85 g of potassium hydroxide in 25 mL of methanol. Stir until all solids are dissolved.

-

Solution B Preparation: In a separate 50 mL beaker, dissolve 4.05 g of 4-hydroxybenzaldehyde in 25 mL of methanol.

-

Reaction: Slowly add Solution B to Solution A while stirring at room temperature.

-

Observation & Stirring: Continue stirring for approximately 90 minutes. A color change to yellow with the formation of an orange precipitate should be observed. [15]5. Isolation: Filter the resulting precipitate using a Buchner funnel.

-

Drying: Air-dry the collected solid. The color of the product will change from orange to yellow upon drying. [15]7. Validation (Characterization):

-

Yield Calculation: Weigh the final product and calculate the percentage yield (a typical yield is around 70%). [15] * Solubility Test: Check the solubility of the product in common solvents.

-

FT-IR Spectroscopy: Acquire an FT-IR spectrum. Confirm the formation of the imine (C=N) bond (typically appearing around 1600-1650 cm⁻¹) and the disappearance of the primary amine N-H bands from the starting material.

-

Conclusion and Future Outlook

Substituted hydroxybenzaldehydes are far more than simple chemical intermediates; they are enabling molecules that fuel innovation across scientific disciplines. The continued exploration of novel synthetic routes, particularly those focusing on green chemistry principles like mechanosynthesis, will undoubtedly expand their accessibility and application. [7]In medicinal chemistry, the rational design of Schiff bases and other derivatives based on these scaffolds holds immense promise for developing new therapeutic agents with improved efficacy and specificity. As our understanding of their structure-property relationships deepens, so too will their impact on materials science, leading to the creation of advanced polymers and functional materials with tailored properties. The versatility and fundamental importance of substituted hydroxybenzaldehydes ensure they will remain a focal point of chemical research and development for the foreseeable future.

References

- China Chemical Manufacturer. (2024, July 12).

- Sciencemadness.org. (2008, June 21).

- Rathi, A., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

-

Wikipedia. 4-Hydroxybenzaldehyde. [Link]

-

PubChem. 4-Hydroxybenzaldehyde. [Link]

- ChemicalBook. (2024, June 6).

-

ResearchGate. (PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. [Link]

-

Suzuki, H., & Baba, H. (1969). Emission Properties of p‐Hydroxybenzaldehyde with Particular Regard to Proton Transfer. The Journal of Chemical Physics. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

ACS Publications. (2023). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. [Link]

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

- Google Patents.

-

Adebayo, G. J., et al. (2023). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

National Institutes of Health. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]

-

Cambridge University Press. Duff Reaction. [Link]

-

ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. [Link]

-

PubMed. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. [Link]

-

Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction. [Link]

-

NIST WebBook. Benzaldehyde, 4-hydroxy-. [Link]

-

Grokipedia. Duff reaction. [Link]

-

MDPI. (2022). A Density Functional Theory Study of 4-OH Aldehydes. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

PharmD Guru. REIMER TIEMANS REACTION. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

-

Slideshare. Name reactions mechanism-Reimer tiemann reaction and Clemmensen reduction reaction. [Link]

-

ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. grokipedia.com [grokipedia.com]

- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 9. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 13. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

An In-Depth Technical Guide to the Biological Investigation of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

A Framework for Discovery and Evaluation

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. Given the limited existing literature on this specific molecule, this document serves as a predictive and methodological resource, drawing upon the established biological activities of its core structural motifs: salicylaldehyde and the pyridyl group. The protocols and theoretical underpinnings detailed herein are designed to empower researchers to systematically explore the therapeutic potential of this compound.

Introduction: Unveiling Therapeutic Potential

The compound 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde integrates two key pharmacophores: a substituted salicylaldehyde and a 4-pyridyl moiety. Salicylaldehyde derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyridyl group, a common scaffold in medicinal chemistry, is known to contribute to the antimicrobial and antiviral activities of various compounds.[4][5] The strategic combination of these two fragments in 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde suggests a high probability of synergistic or novel biological effects. The tert-butyl group, a bulky lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will delineate a logical, multi-stage process for the investigation of this compound, commencing with its chemical synthesis and proceeding through a cascade of in vitro biological assays to elucidate its potential as a therapeutic agent.

Synthesis and Characterization

Proposed Synthetic Pathway:

A potential synthetic route could involve the Suzuki coupling of a halogenated 3-tert-butyl-2-hydroxybenzaldehyde derivative with a pyridine-4-boronic acid. Alternatively, a nucleophilic aromatic substitution on a suitably activated pyridyl ring could be explored.

Characterization:

Following synthesis, rigorous purification and characterization are paramount. Standard analytical techniques should be employed to confirm the identity and purity of the compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Investigation of Biological Activities

Based on the structural motifs present in 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, the following biological activities are of primary interest for investigation.

Anticancer Activity

Salicylaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][8] The presence of the pyridyl group may further enhance this activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[9][10][11]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells and perform a viable cell count using trypan blue exclusion.

-

Seed cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.[12]

-

Incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]

-

Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to solubilize the formazan crystals.[12]

-

Leave the plates at room temperature in the dark for 2 hours.[12]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |

| HeLa | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| MCF-7 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Causality Behind Experimental Choices: The use of multiple cancer cell lines and a non-cancerous cell line is crucial for assessing both the potency and the selectivity of the compound. A promising anticancer agent should exhibit high toxicity towards cancer cells and low toxicity towards normal cells. The incubation time can be varied to understand the time-dependent effects of the compound.

dot

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

Both salicylaldehyde and pyridyl derivatives have been reported to possess antimicrobial properties.[14][15][16] Therefore, it is logical to screen 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde against a panel of pathogenic bacteria and fungi.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a standard and widely used technique for determining MIC values.[19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[14]

-

Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17]

-

-

Compound Dilution:

-

Prepare a stock solution of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde in an appropriate solvent.

-

Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[20]

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

-

Data Presentation:

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Pseudomonas aeruginosa | |

| Candida albicans |

Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms provides a broad-spectrum assessment of the compound's antimicrobial activity. The broth microdilution method is chosen for its efficiency and suitability for screening multiple compounds against multiple organisms.

Caption: Workflow of the DPPH radical scavenging assay.

Mechanistic Insights and Future Directions

Should 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde exhibit promising activity in the initial screens, further investigations into its mechanism of action would be warranted. For instance, if significant anticancer activity is observed, studies could focus on its effect on cell cycle progression, apoptosis induction, or specific signaling pathways known to be dysregulated in cancer. The salicylaldehyde moiety has been identified as a "warhead" in covalent inhibitors, suggesting that this compound could potentially target specific proteins through covalent modification. [21] If potent antimicrobial activity is identified, studies could explore its mechanism of action, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication. For antioxidant activity, further assays could be employed to investigate its effects on different types of free radicals and its potential to protect cells from oxidative stress.

Conclusion

This technical guide provides a comprehensive and scientifically grounded roadmap for the initial biological evaluation of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. By systematically applying the detailed protocols for assessing its anticancer, antimicrobial, and antioxidant activities, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The structured approach, from synthesis to in vitro screening, ensures the generation of reliable and reproducible data, which is essential for advancing promising molecules through the drug discovery and development pipeline.

References

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

- MTT assay protocol. (n.d.). Abcam.

- Antioxidant properties of phenols. (2007). Journal of Pharmacy and Pharmacology.

- Synthesis method of 2,3, 4-trihydroxybenzaldehyde. (n.d.).

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC.

- Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. (2025). PubMed.

- DPPH Antioxidant Assay. (n.d.). G-Biosciences.

- Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Amelior

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.

- Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. (2003). PubMed.

- MTT Cell Proliferation Assay. (n.d.).

- Antioxidant Activity of Natural Phenols and Derived Hydroxyl

- DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO.

- Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-prolifer

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- Biological activities of chitosan-salicylaldehyde schiff base assisted silver nanoparticles. (n.d.). Unknown Source.

- Cell sensitivity assays: the MTT assay. (2011). PubMed.

- Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Unknown Source.

- Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).

- 13.

- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI.

- MTT Cell Assay Protocol. (n.d.). Unknown Source.

- Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022).

-

Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. (2025). Unknown Source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Ly_Ey50QbesWrSakHT5Owcvf4pjkzo4qPYQsHz7SwPH9usbgwqu8Lmpg5VvUCIYCAmZozXBPL4KZoozPhJ-61BNmig9TI0cjf74fgPww_eEWZHlOyPbJ-C735b-aoDknq-qx04wZUcNluUuxzEl_gV8QFC1VIUmh9PhMOhPXJt7epRKCP2m-KZcYcEaLqCk0_s01Cy9KTiu-XkWxseVqBIvlJKqjfP-cAfLS6d46zMzOHXJhB_BxVpvmnOubTUZl_44x7Q==]([Link]

Sources

- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 7. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological activities of chitosan-salicylaldehyde schiff base assisted silver nanoparticles - Journal of King Saud University - Science [jksus.org]

- 16. researchgate.net [researchgate.net]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde in common solvents

An In-depth Technical Guide to the Solubility Profile of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the determinants of its journey from a promising candidate to a therapeutic reality. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide is dedicated to a molecule of significant interest, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, and aims to provide a comprehensive technical overview of its solubility characteristics. As a Senior Application Scientist, it is my experience that a proactive and in-depth understanding of a compound's solubility from the earliest stages of research can avert costly downstream failures. While direct experimental solubility data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles of physical chemistry and data from structurally analogous compounds to build a predictive solubility profile. Furthermore, it will provide a robust, step-by-step experimental framework for the empirical determination of its solubility, empowering researchers to generate the critical data needed to advance their development programs.

Physicochemical Characterization: A Predictive Analysis

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. An analysis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde reveals key features that will govern its interaction with various solvents.

Molecular Structure:

Caption: Molecular structure of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde.

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces the capacity for both hydrogen bond donation and acceptance. The nitrogen atom in the pyridyl ring further contributes as a hydrogen bond acceptor. This suggests potential solubility in protic solvents.

-

Polarity: The molecule possesses both polar (hydroxyl, aldehyde, pyridyl nitrogen) and non-polar (tert-butyl group, benzene ring) regions, giving it a somewhat amphiphilic character. The overall polarity will be a balance between these competing features.

-

Ionization: The pyridyl nitrogen is basic and can be protonated in acidic conditions, forming a cationic species. The hydroxyl group is weakly acidic and can be deprotonated in basic conditions to form an anionic species. This pH-dependent ionization will significantly impact aqueous solubility.[1]

-

Molecular Size and Lipophilicity: The tert-butyl group is bulky and lipophilic, which will tend to decrease solubility in polar solvents and increase it in non-polar, lipophilic solvents.

Predicted Physicochemical Properties:

While experimental data is pending, we can estimate key parameters based on structurally similar compounds found in resources like PubChem.[2][3][4]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~269.33 g/mol | Calculated from the molecular formula C17H19NO2. |

| logP (Octanol-Water Partition Coefficient) | Moderately High | The presence of the tert-butyl group and the aromatic rings suggests a significant degree of lipophilicity, likely leading to a positive logP value. |

| pKa (Acidic) | ~9-10 | The phenolic hydroxyl group is expected to have a pKa in this range, typical for substituted phenols. |

| pKa (Basic) | ~5-6 | The pyridyl nitrogen is expected to have a pKa in this range, characteristic of pyridine and its derivatives. |

Predicted Solubility Profile

Based on the physicochemical properties, a qualitative prediction of the solubility of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde in common laboratory solvents can be made.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in water at neutral pH; moderate in alcohols. | The lipophilic character of the tert-butyl group and the aromatic systems will likely limit aqueous solubility. Solubility is expected to increase in more organic-like alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating both polar and non-polar moieties and are generally good solvents for a wide range of organic molecules. |

| Non-Polar | Hexane, Toluene | Low to Moderate | While the molecule has significant non-polar character, the polar functional groups will limit solubility in highly non-polar solvents like hexane. Toluene may be a better solvent due to pi-pi stacking interactions with the aromatic rings. |

| Aqueous Buffers | pH < 4 | Increased | At acidic pH, the pyridyl nitrogen will be protonated, forming a more water-soluble salt. |

| Aqueous Buffers | pH > 11 | Increased | At basic pH, the phenolic hydroxyl group will be deprotonated, forming a more water-soluble phenolate salt. |

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a robust experimental protocol is essential. The following outlines a standard shake-flask method, a widely accepted technique for determining equilibrium solubility.[5]

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde into a series of glass vials. An amount that is visibly in excess of what is expected to dissolve should be used.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation.

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Self-Validating System Checks:

-

Visual Inspection: At the end of the equilibration period, there should still be visible excess solid in each vial, confirming that a saturated solution was achieved.

-

Multiple Time Points: For a rigorous determination, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is stable and that equilibrium has indeed been reached.

-

Reproducibility: The experiment should be performed in triplicate to assess the variability of the measurement.

Data Interpretation and Implications for Drug Development

The experimentally determined solubility data will be crucial for several aspects of the drug development process:

-

Lead Optimization: Poor solubility may necessitate chemical modifications to the molecular structure to enhance this property.

-

Formulation Development: The choice of excipients and the drug delivery system (e.g., tablets, capsules, injectables) will be heavily influenced by the compound's solubility. For poorly soluble compounds, enabling formulations such as amorphous solid dispersions or lipid-based formulations may be required.

-

Preclinical and Clinical Studies: The solubility will impact the achievable drug concentrations in in vitro and in vivo studies, which is critical for establishing dose-response relationships and ensuring adequate systemic exposure.

Conclusion

While direct experimental data on the solubility of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is not yet widely published, a thorough analysis of its molecular structure allows for a reasoned prediction of its solubility profile. The compound is anticipated to exhibit good solubility in polar aprotic solvents and pH-dependent solubility in aqueous media, with limited solubility in water at neutral pH and in non-polar solvents. This guide provides a robust and detailed experimental protocol for the empirical determination of its solubility, which will yield the critical data necessary to guide its future development. A proactive and data-driven approach to understanding and addressing solubility challenges will be paramount to unlocking the full therapeutic potential of this promising molecule.

References

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved January 25, 2026, from [Link]

-

Athabasca University. (2023). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

PubMed. (1991). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved January 25, 2026, from [Link]

-

B-Intera. (2022). Compound solubility measurements for early drug discovery. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2008). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy, 3,5-di(t-butyl). Retrieved January 25, 2026, from [Link]

-

Fiveable. (n.d.). Organic Chemistry II - 2.3 Heterocyclic aromatic compounds. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved January 25, 2026, from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Aromaticity, Structure, Reactivity. Retrieved January 25, 2026, from [Link]

-

National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3,4-trihydroxybenzaldehyde.

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved January 25, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 25, 2026, from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved January 25, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 25, 2026, from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Tert-butyl-2-hydroxy-5-methoxybenzaldehyde | C12H16O3 | CID 10262464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

Validation & Comparative

A Comparative Guide to the Efficacy of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde as a Selective Metal Ion Sensor

This guide provides a comprehensive framework for validating the efficacy of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, hereafter designated BHPB , as a fluorescent chemosensor for metal ions. We will explore the proposed sensing mechanism, detail rigorous experimental protocols for validation, and compare its potential performance against established sensor technologies. This document is intended for researchers and professionals in analytical chemistry, materials science, and drug development who require sensitive and selective methods for metal ion detection.

Introduction: The Imperative for Selective Metal Ion Detection

Metal ions are fundamental to countless biological and environmental processes. Zinc (Zn²⁺), for instance, is the second most abundant transition metal in humans and a critical cofactor for over 300 enzymes and transcription factors.[1][2] Imbalances in Zn²⁺ homeostasis are linked to severe neurological disorders, including Alzheimer's disease and epilepsy. Consequently, the development of chemosensors that can selectively detect and quantify specific metal ions in complex matrices is of paramount importance.[1]

Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, operational simplicity, and potential for real-time imaging in biological systems.[3] The salicylaldehyde scaffold is a well-established platform for designing such sensors, offering a robust framework for coordinating with metal ions.[4][5][6] The candidate molecule, BHPB , integrates this core with strategic functional groups:

-

Salicylaldehyde Core: The hydroxyl and aldehyde groups form a primary bidentate chelation site.

-

Pyridyl Moiety: The nitrogen atom in the pyridine ring provides an additional coordination site, potentially enhancing both affinity and selectivity for specific metal ions.[7][8]

-

Tert-Butyl Group: This bulky group improves solubility in common organic solvents and can sterically and electronically tune the sensor's binding pocket.[9]

This guide outlines the scientific process to validate BHPB's utility, focusing on its potential as a selective sensor for Zn²⁺, a common target for this class of compounds.

Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

We hypothesize that BHPB functions via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its unbound state, the BHPB molecule exhibits weak fluorescence. This is due to efficient non-radiative decay processes, such as photoinduced electron transfer (PET) or intramolecular rotation, which quench the excited state.

Upon selective coordination with a target metal ion (e.g., Zn²⁺), a rigid complex is formed involving the phenolic oxygen, aldehyde oxygen, and pyridyl nitrogen. This chelation restricts intramolecular rotation and inhibits the non-radiative decay pathways. As a result, the radiative pathway (fluorescence) becomes dominant, leading to a significant "turn-on" fluorescent signal.

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for BHPB.

Experimental Design for Sensor Validation

A rigorous, multi-step validation process is essential to characterize the performance of a new chemosensor. Each protocol is designed to be self-validating by including necessary controls.

Caption: Workflow for the comprehensive validation of the BHPB chemosensor.

-

Rationale: Accurate and reproducible results depend on high-purity materials and precisely prepared solutions. Using perchlorate or nitrate salts of metals is crucial as halides (like chloride) can quench fluorescence and interfere with the results. A buffered aqueous/organic mixture is often used to maintain pH and ensure solubility of the sensor.

-

Protocol:

-

Synthesize and purify BHPB via standard organic chemistry techniques (e.g., Suzuki coupling of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde with 4-pyridylboronic acid). Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

-

Prepare a 1.0 mM stock solution of BHPB in HPLC-grade acetonitrile or DMSO.

-

Prepare 10 mM stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Fe(ClO₄)₂, etc.) in deionized water.[10]

-

Prepare the working buffer solution (e.g., 10 mM HEPES, pH 7.4) in a 1:1 acetonitrile:water mixture.

-

-